1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one
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Overview
Description
1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of the difluoromethoxyphenyl group further enhances its pharmacological potential.
Preparation Methods
The synthesis of 1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes and substituted phenacyl bromides in the presence of a base such as triethylamine . The reaction conditions typically involve refluxing in ethanol for several hours to achieve the desired product .
Chemical Reactions Analysis
1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.
Comparison with Similar Compounds
1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one can be compared with other triazolothiadiazine derivatives:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different ring fusion patterns, which can result in distinct pharmacological properties.
Properties
Molecular Formula |
C16H14F2N4O3S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C16H14F2N4O3S/c1-8(23)14-13(11-4-6-12(7-5-11)25-15(17)18)22(10(3)24)21-9(2)19-20-16(21)26-14/h4-7,15H,1-3H3 |
InChI Key |
ZYLHFZMEQMUOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)OC(F)F)C(=O)C |
Origin of Product |
United States |
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